molecular formula C21H24N2O2 B12163802 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

Cat. No.: B12163802
M. Wt: 336.4 g/mol
InChI Key: GGNAKHXMYIEERM-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and phenylbutanamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the butanamide side chain can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors in the body, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The methoxy group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the methoxy group at the 6-position and the phenylbutanamide side chain. These features can confer distinct biological activities and pharmacological properties compared to other indole derivatives.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

InChI

InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(24)22-12-11-16-14-23-20-13-17(25-2)9-10-19(16)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

GGNAKHXMYIEERM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

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